molecular formula C20H18N2O4 B5225414 N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine

N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine

Cat. No.: B5225414
M. Wt: 350.4 g/mol
InChI Key: DVMLANNCUCXKOA-AETJLUGGSA-N
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Description

N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine is an organic compound with the molecular formula C20H18N2O4 It is a derivative of glycine, an amino acid, and features a cinnamoyl group and a phenylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine typically involves the following steps:

    Formation of the cinnamoylamino group: This can be achieved by reacting cinnamic acid with an amine under appropriate conditions to form the cinnamoylamino intermediate.

    Addition of the phenylacryloyl group: The intermediate is then reacted with a phenylacryloyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cinnamoylamino)glycine: Similar structure but lacks the phenylacryloyl group.

    N-(phenylacryloyl)glycine: Similar structure but lacks the cinnamoylamino group.

Uniqueness

N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine is unique due to the presence of both cinnamoylamino and phenylacryloyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18(12-11-15-7-3-1-4-8-15)22-17(20(26)21-14-19(24)25)13-16-9-5-2-6-10-16/h1-13H,14H2,(H,21,26)(H,22,23)(H,24,25)/b12-11+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMLANNCUCXKOA-AETJLUGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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